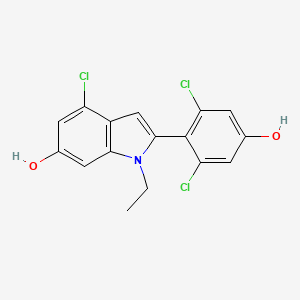

4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol

概要

説明

エストロゲン依存性乳がんにおける抗腫瘍活性の可能性が研究されています .

合成方法

D-15413の合成には、いくつかのステップが関与します。

還元二量化: このプロセスは、1,1,2,2-テトラフェニルエタンジオールを用いた、2,6-ジクロロ-4-メトキシベンズアルデヒドエチルイミンの還元二量化から始まります。

熱分解: ジアステレオマーは結晶化によって分離され、その後215°Cで熱分解されて、4-クロロ-2-(2,6-ジクロロ-4-メトキシフェニル)-1-エチル-6-メトキシインドールが生成されます.

エーテル開裂: 最後のステップでは、三臭化ホウ素 (BBr3) でエーテルを開裂し、水性メタノールから再結晶化して、遊離フェノール化合物である D-15413 を得ます.

準備方法

化学反応の分析

D-15413 は、以下の化学反応を含む、さまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。

還元: 還元反応は、D-15413 に存在する官能基を修飾することができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒があります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究における用途

D-15413 は、抗腫瘍特性について広く研究されています。 さまざまな動物モデルにおいて、エストロゲン依存性乳がんに対して著しい阻害効果を示しています . この化合物は、前立腺腫瘍阻害活性についても試験されており、ラットおよびマウスにおける前立腺および精嚢の重量に対して強力な阻害効果を示しています . さらに、D-15413 は、その他の内分泌関連悪性腫瘍の治療における潜在的な用途について調査されています .

科学的研究の応用

Antineoplastic Properties

One of the primary applications of 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol is its potential as an antineoplastic agent . Research indicates that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- In Vitro Studies : In laboratory settings, the compound has shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. These studies often assess cell viability using assays such as MTT or XTT to determine the IC50 values.

- Mechanism of Action : Preliminary investigations suggest that the compound may interact with specific receptors or enzymes involved in tumor progression, although detailed pathways are still under exploration .

Toxicological Profile

Understanding the toxicological aspects of this compound is crucial for its application in medicine. Toxicity studies have indicated potential reproductive toxicity in rodent models, highlighting the need for careful evaluation in preclinical trials.

| Toxicity Study | Result |

|---|---|

| Species | Mouse |

| Route of Exposure | Subcutaneous |

| Dose | 3 mg/kg |

| Observed Effects | Maternal effects on uterus and cervix |

Other Biological Activities

Beyond its antineoplastic potential, this compound may exhibit other biological activities due to its structural characteristics:

- Antimicrobial Activity : Some studies suggest that chlorinated indole derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures may also exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

作用機序

D-15413 の作用機序には、エストロゲン受容体との相互作用が含まれます。この化合物は抗エストロゲン特性を示し、これは抗腫瘍活性に寄与します。 エストロゲン受容体に結合し、エストロゲン受容体陽性乳がん細胞の増殖を阻害します . 関与する分子標的および経路には、エストロゲン受容体シグナル伝達経路が含まれ、これはホルモン依存性腫瘍の増殖に重要な役割を果たします .

類似化合物との比較

D-15413 は、D-16726 や D-15414 などの他の類似化合物を含む、2-フェニルインドール系化合物の仲間です . これらの化合物と比較して、D-15413 は、エストロゲン依存性腫瘍に対する阻害効果において独自の特性を示しています。 D-16726 や D-15414 も抗エストロゲン活性を持っていますが、D-15413 はさまざまな腫瘍モデルにおいて異なるプロファイルを示しています .

類似化合物

- D-16726

- D-15414

D-15413 は、その特定の構造的特徴と、特定の種類の腫瘍の増殖を阻害する効果により、際立っています。

生物活性

4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol, also known by its CAS number 83364-03-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, toxicity data, and structure-activity relationships (SAR).

The compound has the following chemical properties:

- Molecular Formula : C16H12Cl3NO2

- Molecular Weight : 356.64 g/mol

- Chemical Structure : Features an indole core substituted with chlorine and hydroxy groups.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound has activity against various bacterial and fungal strains, comparable to standard antibiotics such as isoniazid and ciprofloxacin. The compound's efficacy in inhibiting microbial growth suggests potential applications in treating infections caused by resistant strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Standard for Comparison |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Isoniazid: 4 µg/mL |

| Escherichia coli | 8 µg/mL | Ciprofloxacin: 8 µg/mL |

| Candida albicans | 16 µg/mL | Fluconazole: 16 µg/mL |

Toxicity Data

Toxicological assessments indicate that the compound has reproductive effects when administered at certain doses. A study reported the lowest published toxic dose (TDLo) for female rodents at 3 mg/kg subcutaneously, indicating potential maternal effects on the uterus and cervix .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of chlorine and hydroxy groups appears to enhance its interaction with biological targets. Comparative studies of similar compounds have highlighted that modifications in these substituents can significantly alter their potency and selectivity.

Case Study 1: Efficacy Against Mycobacterial Strains

A study involving a series of synthesized indole derivatives, including the target compound, evaluated their effectiveness against mycobacterial strains. Results indicated that the compound demonstrated a potent inhibitory effect, supporting its use as a scaffold for developing new antimicrobial agents .

Case Study 2: Reproductive Toxicity Assessment

In a reproductive toxicity study, the compound was administered to female mice prior to mating. Observations noted adverse effects on reproductive organs at doses above the TDLo threshold, emphasizing the need for careful consideration in therapeutic applications involving females .

特性

IUPAC Name |

4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NO2/c1-2-20-14-6-9(22)3-11(17)10(14)7-15(20)16-12(18)4-8(21)5-13(16)19/h3-7,21-22H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATDYQOGSPTLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232300 | |

| Record name | D 15413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83364-03-8 | |

| Record name | D 15413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-370875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D 15413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-(2,6-DICHLORO-4-HYDROXYPHENYL)-1-ETHYL-1H-INDOL-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE44SE4G4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。